The synthesis of irofulven has been approached through several methods, with notable advancements in enantioselective total synthesis. One prominent method involves:
The total synthesis pathway emphasizes the use of metathesis reactions to efficiently construct the complex structure of irofulven, showcasing modern synthetic techniques that enhance yield and selectivity.
Irofulven's molecular structure can be characterized by its unique cyclopropane and acylfulvene moieties. The compound has a molecular formula of and a molar mass of approximately 220.22 g/mol. The key features include:
The structural data indicates that irofulven's design allows it to interact effectively with biological macromolecules, facilitating its role as an antitumor agent .
Irofulven undergoes several significant chemical reactions that contribute to its mechanism of action:
These reactions highlight the compound's ability to disrupt normal cellular processes, making it a potent candidate for cancer therapy.
The mechanism by which irofulven exerts its antitumor effects involves several key processes:
Research indicates that irofulven's mechanism is characterized by selective targeting of tumor cells while sparing normal tissues, contributing to its therapeutic potential .
Irofulven exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective drug delivery systems and optimizing therapeutic applications .
Irofulven has various scientific applications primarily in oncology:
Irofulven (6-hydroxymethylacylfulvene) originates from the toxic sesquiterpenes illudin M and S, produced by Omphalotus species, notably the Jack O'Lantern mushroom (Omphalotus illudens). These fungi biosynthesize illudins via the mevalonate pathway, generating highly reactive cyclopropane-containing structures that alkylate cellular macromolecules [1] [5] [6]. Initial isolation in the 1950s revealed potent cytotoxicity but non-selective toxicity, prompting semisynthetic modification. Researchers at the University of California, San Diego, developed irofulven through controlled sodium borohydride reduction of illudin S, selectively converting the aldehyde moiety to a primary alcohol while preserving the reactive cyclopropane ring [5] [8]. This structural change markedly improved the therapeutic index—irofulven demonstrated 10- to 20-fold greater cancer cell selectivity and reduced general toxicity compared to the parent compound in murine xenograft models of resistant tumors [5] [8].
Table 1: Key Properties of Illudin S and Irofulven
Property | Illudin S | Irofulven |
---|---|---|
Source | Omphalotus fungi | Semisynthetic derivative |
Reactive functional groups | Aldehyde, cyclopropane | Primary alcohol, cyclopropane |
Tumor selectivity (vs. normal cells) | Low | 10-20x higher |
Maximum tolerated dose (murine) | <5 mg/kg | 20-30 mg/kg |
DNA adduct formation | Moderate | Enhanced specificity |
Fungal biosynthesis optimization studies achieved titers of ~940 mg/L of illudin M in O. nidiformis cultures through precursor feeding (acetate/glucose) and medium engineering with corn steep solids, enabling sustainable production for derivatization [6].
Irofulven’s development exemplifies pharmacophore-oriented molecular design. Key optimizations targeted:
Structure-activity relationship (SAR) studies revealed that:
Table 2: Key Semisynthetic Derivatives and Their Properties
Derivative | Structural Change | Therapeutic Index Improvement | Key Findings |
---|---|---|---|
Irofulven | Aldehyde → hydroxymethyl | 10-20x vs. illudin S | DNA/protein adduct selectivity |
Ferrocenyl esters | Hydroxymethyl esterified | 40x vs. parent in melanoma | Improved tumor accumulation |
Hydroxyurea conjugates | N-linked hydroxyurea | Synergy with topoisomerase inhibitors | Enhanced leukemic cell apoptosis |
The analog development pipeline progressed through distinct phases:
Preclinical validation highlighted unique mechanisms:
Clinical translation progressed through >20 phase I/II trials. Recent biomarker-stratified trials (e.g., NCT04870879) focus on NER-deficient tumors, leveraging the mechanistic understanding that ERCC3/XPD mutations confer hypersensitivity [5] [10].
Table 3: Clinical Development Milestones
Phase | Patient Population | Key Findings | Reference |
---|---|---|---|
Preclinical | Resistant xenografts | 80% growth inhibition in cisplatin-resistant MV522 | [5] |
II | Platinum-sensitive ovarian cancer | 12.7% partial response rate; 54.6% stable disease | [4] |
II* | NER-deficient prostate cancer | Median survival: 5.4 vs. 2.6 months (controls) | [5] |
*Ongoing trial as of 2025 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0